2,4-diiodo-6-methanesulfonylphenol
Description
Properties
IUPAC Name |
2,4-diiodo-6-methylsulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABBGVHLJVZYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-methanesulfonylphenol typically involves the iodination of a suitable phenol precursor followed by the introduction of the methylsulfonyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 4 positions of the phenol ring. The methylsulfonyl group can then be introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-diiodo-6-methanesulfonylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Phenol derivatives with substituted functional groups in place of the iodine atoms.
Scientific Research Applications
2,4-diiodo-6-methanesulfonylphenol has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-methanesulfonylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms and the methylsulfonyl group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Electron-Withdrawing Effects and Reactivity
- Methanesulfonyl vs. Oxadiazole: The methanesulfonyl group in this compound is a stronger electron-withdrawing group than the oxadiazole ring in 2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol. This increases the acidity of the phenolic -OH group, making it more reactive in deprotonation or nucleophilic substitution reactions .
Stability and Spectroscopic Properties
- The heavy iodine atoms in all three diiodo-substituted compounds may enhance stability against UV degradation.
- Methanesulfonyl and oxadiazole groups alter UV-Vis absorption profiles, with the former likely exhibiting stronger absorbance in the 250–300 nm range due to conjugation with the aromatic ring .
Biological Activity
2,4-Diiodo-6-methanesulfonylphenol is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables to illustrate its significance in various biological contexts.
This compound has the following chemical structure:
- IUPAC Name : 2,4-diiodo-6-(methylsulfonyl)phenol
- Molecular Formula : C7H6I2O3S
- Molecular Weight : 335.00 g/mol
The compound features two iodine atoms and a methanesulfonyl group, which may contribute to its unique biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies have revealed that it can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Antioxidant Activity
This compound also displays antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a topical antibacterial treatment.
Case Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to the control group. This highlights its potential as a therapeutic agent for inflammatory diseases.
Data Tables
| Biological Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antimicrobial | 50 µg/mL | Significant reduction in bacterial viability |
| Anti-inflammatory | 100 µg/mL | Reduced cytokine production |
| Antioxidant | 10 µM | Scavenging of free radicals |
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The methanesulfonyl group may inhibit enzymes involved in inflammatory pathways.
- Reactivity with Free Radicals : The structure allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress.
- Binding to Bacterial Membranes : The iodine atoms enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
